molecular formula C9H15N3O2 B13408789 6-(isopentylamino)pyrimidine-2,4(1H,3H)-dione

6-(isopentylamino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13408789
M. Wt: 197.23 g/mol
InChI Key: MALQURSGXLGIBR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 6-(isopentylamino)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with isopentylamine under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Chemical Reactions Analysis

6-(isopentylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-(isopentylamino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 6-(isopentylamino)pyrimidine-2,4(1H,3H)-dione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. These interactions may involve the inhibition of certain enzymes or the modulation of signaling pathways that regulate inflammation and other cellular processes .

Comparison with Similar Compounds

6-(isopentylamino)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties, which may offer advantages in certain applications over other similar compounds.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

6-(3-methylbutylamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O2/c1-6(2)3-4-10-7-5-8(13)12-9(14)11-7/h5-6H,3-4H2,1-2H3,(H3,10,11,12,13,14)

InChI Key

MALQURSGXLGIBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=CC(=O)NC(=O)N1

Origin of Product

United States

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